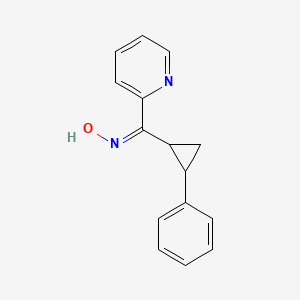

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime

Description

Properties

IUPAC Name |

(NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13,18H,10H2/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTGJZQOEJPCRO-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NO)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N/O)/C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime typically involves the reaction of 2-phenylcyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitrile oxides, amines, and substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime exhibits notable biological activities, particularly:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

- Neuroprotective Effects : The compound's interactions with neurotransmitter systems indicate it may play a role in modulating pain perception and central nervous system disorders. Ongoing research aims to elucidate its pharmacological profile further .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized to create more complex organic molecules. Its derivatives are explored for their potential therapeutic uses, particularly in developing anti-inflammatory drugs and neuroprotective agents.

Material Science

The unique structure of this compound allows it to be explored in material science applications, where it may serve as a precursor for synthesizing novel materials with specific properties. Its reactivity could lead to the development of new polymers or coatings.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound on animal models induced with inflammation. The results indicated significant reductions in inflammatory markers, showcasing the compound's potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Mechanisms

In another study focused on neuroprotection, researchers examined the binding affinity of this compound to various receptors involved in neurotransmission. The findings suggested that the compound could modulate pathways related to neurodegenerative diseases, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group is known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Thermal Stability and Hydrogen Bonding

The thermal stability of oxime derivatives is often linked to hydrogen bonding (H-bonding) networks. For example:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive intramolecular H-bonding that stabilizes their structures .

- In contrast, (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime lacks the tetrazole groups responsible for strong H-bonding, suggesting lower thermal stability.

Table 1: Thermal and Structural Properties

| Compound | Decomposition Temp (°C) | H-Bond Donors | H-Bond Acceptors | Density (g·cm⁻³) |

|---|---|---|---|---|

| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | 2 | 8 | N/A |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | 4 | 10 | N/A |

| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | N/A | 1 | 5 | N/A |

| This compound (hypothetical) | N/A | 1 | 5 | ~1.675* |

*Density inferred from structurally related cyclopropane derivatives .

Substituent Effects on Reactivity and Physicochemical Properties

Substituents on the cyclopropane or aromatic rings significantly alter reactivity and properties:

- Trifluoromethyl and Nitro Groups: Derivatives such as 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 478042-10-3) show strong electron-withdrawing effects, which may accelerate nucleophilic reactions at the oxime group compared to the less electron-deficient pyridinyl-phenyl analog .

Table 2: Substituent Impact on Key Parameters

| Compound | Substituents | Molecular Weight* | LogP (Predicted) |

|---|---|---|---|

| This compound | Phenyl, pyridinyl | ~265 | ~2.1 |

| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | 3×Cl, phenyl | ~395 | ~4.5 |

| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | Cl, CF₃, NO₂ | ~345 | ~3.8 |

*Calculated based on structural analogs.

Reactivity in Photocycloadditions

Cyclopropane rings participate in [3+2] photocycloadditions. For example:

- (1-Mesityl-1H-imidazol-2-yl)(2-phenylcyclopropyl)methanone reacts with ethynylbenzene under blue LED light to yield cyclopentene derivatives with 63% yield and 1.7:1 diastereomeric ratio (d.r.) .

Molecular Descriptors and Bioavailability

Topological polar surface area (TPSA) and rotatable bond count are critical for pharmacokinetics:

- (E)-2-Chloro-3-(dimethoxymethyl)-isonicotinaldehyde oxime has a TPSA of 63.9 Ų and 4 rotatable bonds, suggesting moderate oral bioavailability .

- The target compound’s TPSA is likely similar (~60–70 Ų), but its rigid cyclopropane ring reduces rotatable bonds (predicted ≤3), enhancing metabolic stability compared to flexible analogs .

Biological Activity

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyridine ring, and an oxime functional group. Its molecular formula is CHNO, with a molecular weight of approximately 198.22 g/mol. The presence of these functional groups suggests potential reactivity and interactions with biological systems.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory effects and interactions with the central nervous system. Below are key findings regarding its biological activity:

- Anti-inflammatory Properties : Studies suggest that this compound may act as an anti-inflammatory agent by modulating inflammatory pathways. Its interactions with specific receptors involved in inflammation are under investigation, although detailed mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems. This suggests a role in pain perception and other central nervous system functions.

- Receptor Interactions : The compound's ability to bind to various receptors may contribute to its pharmacological profile. Investigations into its binding affinities have shown promise in understanding how it affects neurotransmitter pathways.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

- Oxime Functional Group Reactivity : The oxime group can participate in various chemical transformations, potentially leading to the formation of reactive intermediates that interact with biological targets.

- Binding Affinity : The structural features of the compound allow it to engage in hydrogen bonding and π-π interactions with proteins and enzymes, enhancing its binding affinity and specificity for certain biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2-Pyridinyl)(phenyl)methanone oxime | Pyridine ring, phenolic structure | No cyclopropane; different reactivity |

| (1-Acetoxy-1-cyclopropylethanol | Cyclopropane ring, acetoxy group | Different functional groups |

| (2-Pyridinyloxy)acetophenone | Pyridine moiety, acetophenone base | Lacks cyclopropane; distinct biological activity |

The combination of cyclopropane and pyridine functionalities in this compound may confer distinct pharmacological properties compared to its analogs.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers evaluated its impact on cytokine production in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with the compound at varying concentrations. This suggests that the compound may inhibit inflammatory pathways effectively.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In this study, neuronal cell lines exposed to oxidative stress showed improved viability when treated with this compound. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing (2-phenylcyclopropyl)(2-pyridinyl)methanone oxime, and how are intermediates characterized?

The compound can be synthesized via substitution reactions using oxime precursors. For example, analogous methanone oximes are prepared by reacting cyclopropane-containing ketones with hydroxylamine under acidic or basic conditions . Key intermediates, such as (2-phenylcyclopropyl)(2-pyridinyl)methanone, are typically characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities, as seen in cyclopropane-containing oxime derivatives .

Q. How is the crystal structure of this oxime derivative determined, and what intermolecular interactions stabilize it?

SC-XRD reveals chair conformations in cyclopropane rings and distorted tetrahedral geometries at heteroatoms (e.g., sulfur in sulfonyl derivatives). Stabilizing interactions include O–H···O and C–H···O hydrogen bonds, as well as π···π stacking and halogen-π interactions (e.g., C–Cl···π). Hirshfeld surface analysis quantifies intermolecular contacts, while energy framework models assess cohesive forces in the crystal lattice .

Q. What physicochemical properties (e.g., thermal stability) are critical for handling this compound in laboratory settings?

Thermal gravimetric analysis (TGA) shows stability up to 170°C for structurally related oximes, with decomposition pathways dependent on substituents. Log (octanol-water partition coefficient) and water solubility are often estimated computationally due to limited experimental data. Proper storage in inert atmospheres (e.g., argon) is recommended to prevent oxidation of the oxime group .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction outcomes or spectroscopic anomalies?

Density functional theory (DFT) optimizes molecular geometries and calculates electronic parameters (e.g., HOMO-LUMO gaps), validating experimental SC-XRD and NMR results. For example, discrepancies in NMR coupling constants for cyclopropane protons can be reconciled by comparing DFT-predicted dihedral angles with crystallographic data . Molecular electrostatic potential (MEP) maps identify reactive sites, guiding mechanistic studies of nucleophilic/electrophilic interactions .

Q. What challenges arise in enantioselective synthesis of this oxime, and how are they addressed?

Steric hindrance from the cyclopropane and pyridine groups complicates asymmetric allylation or cyclization. In related systems, bulky nucleophiles (e.g., bis(2-bromophenyl)methanone oxime) require tailored catalysts, such as chiral palladium complexes, to achieve enantiomeric excess. However, oximes with labile protons (e.g., N–OH) may undergo Beckmann rearrangement under acidic conditions, necessitating pH-controlled reaction environments .

Q. How is the bioactivity of this compound evaluated, and what structural modifications enhance its pesticidal or pharmacological potential?

Insecticidal activity is assessed against model organisms (e.g., Aphis gossypii) via bioassays. Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring improves bioactivity, while oxime ether derivatives exhibit enhanced stability compared to free oximes. Structure-activity relationship (SAR) studies correlate substituent effects with IC values .

Q. What analytical techniques are used to resolve thermal degradation products, and how do they inform storage protocols?

Coupled TGA-GC/MS identifies volatile decomposition byproducts (e.g., nitriles or ketones from oxime breakdown). For labile derivatives, differential scanning calorimetry (DSC) detects exothermic events, prompting recommendations for low-temperature storage (< -20°C) under desiccated conditions .

Methodological Guidelines

- Synthetic Optimization : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent oxime hydrolysis. Monitor reactions via TLC with UV-active spots or iodine staining .

- Safety Protocols : Wear nitrile gloves (EN 374 certification) and P95 respirators when handling powdered forms. Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive side reactions .

- Data Validation : Cross-reference NMR shifts with computed (DFT) values and SC-XRD bond lengths (±0.01 Å tolerance) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.